

# IUPAC name 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal

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## Compound of Interest

Compound Name:	3-(4-Isobutyl-2-methylphenyl)propanal
Cat. No.:	B13988180

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An In-Depth Technical Guide to 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal: Synthesis, Purification, and Characterization

## Abstract

This technical guide provides a comprehensive scientific overview of the aromatic aldehyde 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. Designed for researchers, chemists, and professionals in drug development, this document details a robust methodology for the synthesis of this compound via regioselective hydroformylation, outlines a validated purification protocol using bisulfite adduct formation, and presents a thorough guide to its structural characterization using modern spectroscopic techniques. While specific biological data for this molecule is not extensively published, we explore potential research avenues based on the established activities of the broader phenylpropanoid class. This guide serves as a foundational resource, integrating established chemical principles with practical, field-proven insights to empower further investigation and application of this compound.

## Introduction

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is a substituted aromatic aldehyde belonging to the phenylpropanoid class of organic compounds. Its structure is characterized by a three-carbon aldehyde chain (propanal) attached to a phenyl ring, which is itself substituted with a methyl group at the C2 position and a 2-methylpropyl (isobutyl) group at the C4 position. The

systematic nomenclature precisely defines this arrangement, providing an unambiguous blueprint for its molecular architecture.

Aromatic aldehydes are pivotal intermediates in organic synthesis and are core scaffolds in many biologically active molecules and materials. The specific substitution pattern of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal—combining a linear aldehyde function with a sterically hindered and lipophilic aromatic ring—makes it an intriguing candidate for applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical framework for its synthesis, purification, and analysis, thereby facilitating its exploration as a novel building block or lead compound.

## Molecular Structure and Physicochemical Properties

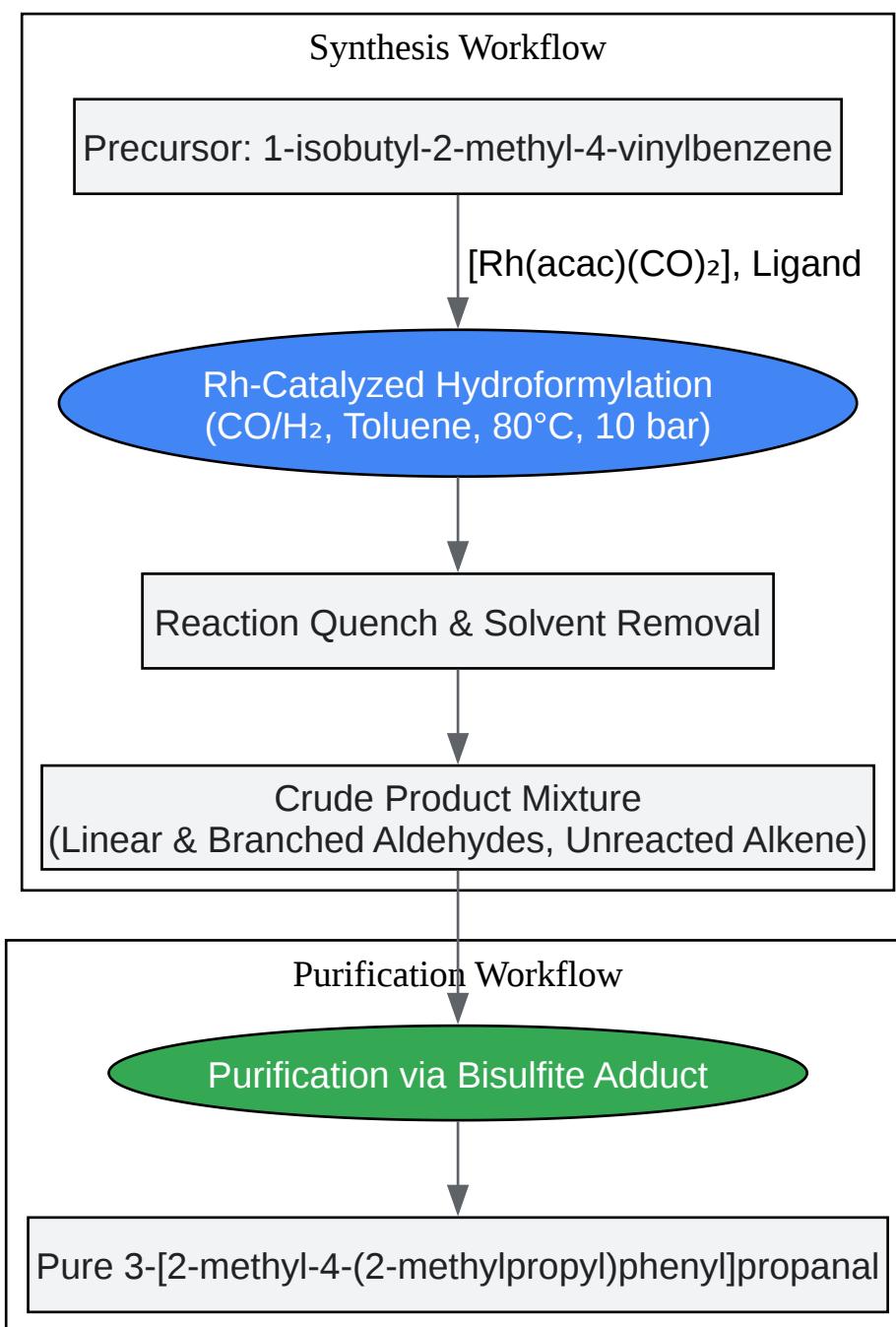
The molecular structure dictates the chemical reactivity and physical properties of the compound. The aldehyde group is a primary site for nucleophilic attack, while the substituted aromatic ring influences its solubility, lipophilicity, and potential for  $\pi$ -stacking interactions. While experimental data for this specific molecule is scarce, properties can be reliably estimated based on its structure and comparison to close analogs like 3-[4-(2-methylpropyl)phenyl]propanal.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> O	Calculated
Molecular Weight	190.28 g/mol	Calculated[1]
IUPAC Name	3-[2-methyl-4-(2-methylpropyl)phenyl]propanal	N/A
CAS Number	Not assigned	N/A
Calculated XLogP3-AA	3.2	Analog Data[2]
Appearance	Colorless to pale yellow liquid (Predicted)	N/A
Boiling Point	~273 °C at 760 mmHg (Predicted)	Analog Data[3][4][5]
Density	~0.94 g/cm <sup>3</sup> (Predicted)	Analog Data[3][4]

## Synthesis Pathway: Regioselective Hydroformylation

The most direct and atom-economical approach to synthesizing 3-arylpropanals is the hydroformylation of the corresponding vinylarene (styrene) precursor.[6][7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The primary challenge in the hydroformylation of styrene derivatives is controlling regioselectivity to favor the linear aldehyde (desired product) over the branched, chiral aldehyde.[8] The choice of catalyst and ligands is paramount to steering the reaction toward the linear product.[8][9]

The proposed synthesis begins with the precursor 1-isobutyl-2-methyl-4-vinylbenzene, which is then subjected to rhodium-catalyzed hydroformylation.



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**Caption:** Overall workflow for synthesis and purification.

## Experimental Protocol: Rhodium-Catalyzed Linear Hydroformylation

This protocol is adapted from established procedures for the linear-selective hydroformylation of styrene.<sup>[8]</sup> The use of strong  $\pi$ -acceptor ligands, such as certain phosphites or phosphorodiamidites, is known to promote the formation of the linear aldehyde.<sup>[8]</sup>

#### Materials:

- 1-isobutyl-2-methyl-4-vinylbenzene (precursor)
- $[\text{Rh}(\text{acac})(\text{CO})_2]$  (catalyst)
- Binaphthol-based diphosphite ligand (e.g., BiPhePhos)
- Toluene (anhydrous)
- Syngas (CO/H<sub>2</sub>, 1:1 mixture)
- Decane (internal standard for GC analysis)
- High-pressure autoclave reactor equipped with magnetic stirring and temperature control

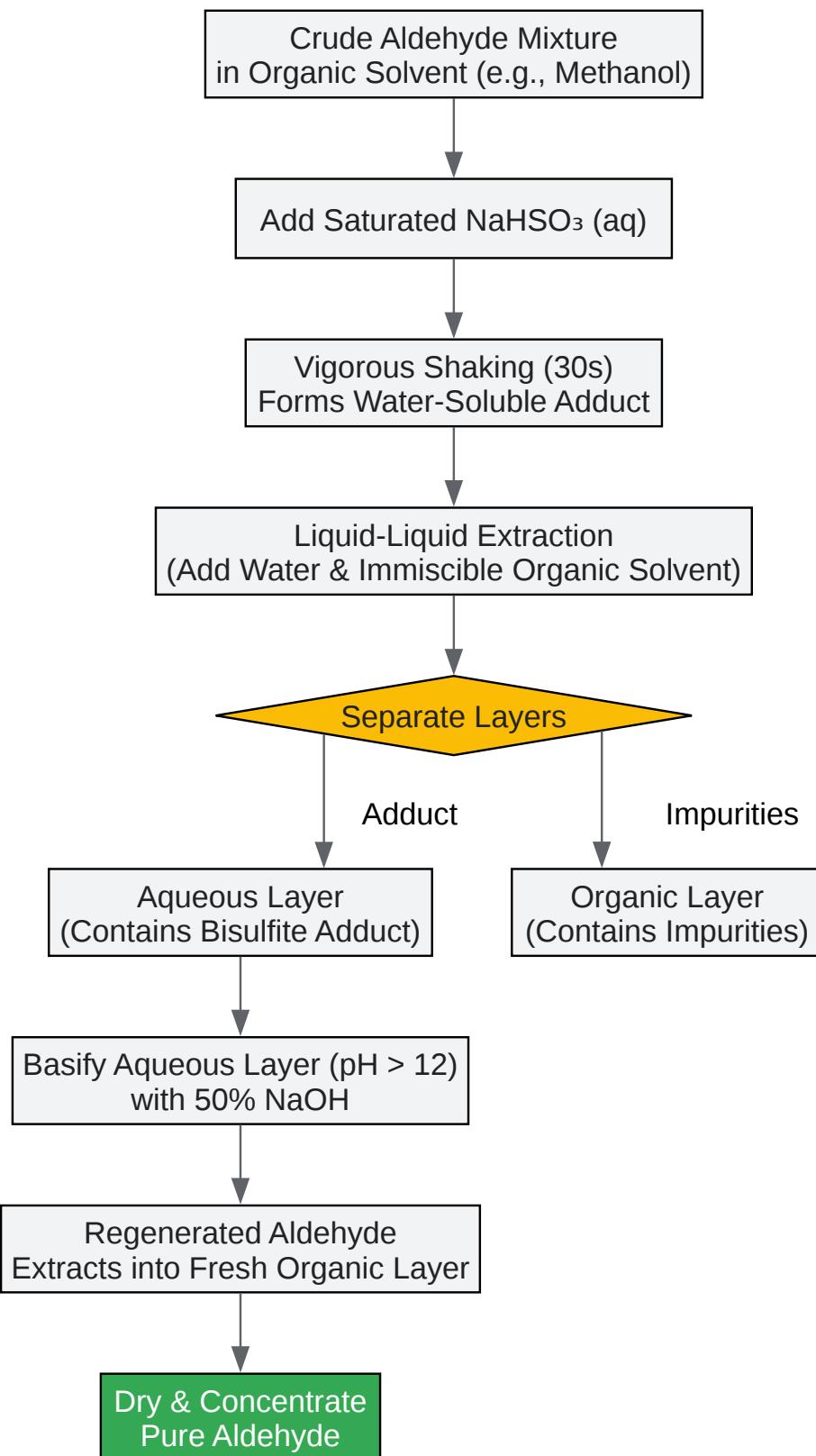
#### Procedure:

- Catalyst Preformation: In a glovebox, charge the autoclave with  $[\text{Rh}(\text{acac})(\text{CO})_2]$  (14.4  $\mu\text{mol}$ , 1 equiv.) and the diphosphite ligand (28.8  $\mu\text{mol}$ , 2 equiv.). Add 15 mL of anhydrous toluene.
- Seal the autoclave, remove it from the glovebox, and purge with N<sub>2</sub> followed by syngas.
- Pressurize the reactor to 10 bar with syngas (1:1) and heat to 80 °C with stirring for 1 hour to preform the active catalyst.
- Reaction Execution: After catalyst preformation, cool the reactor and vent to atmospheric pressure. Add a solution of the precursor alkene (28.8 mmol, 2000 equiv.) and decane (internal standard) in 5 mL of toluene.
- Reseal the reactor, purge again, and pressurize to 10 bar with syngas. Heat to 80 °C and stir vigorously.

- Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) to determine conversion and the linear-to-branched (l/b) ratio.
- Work-up: Once the reaction reaches completion (typically >95% conversion), cool the reactor to room temperature and carefully vent the excess pressure.
- Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure to obtain the crude product.

## Purification via Bisulfite Adduct Formation

Aldehydes are often contaminated with corresponding alcohols and carboxylic acids formed via reduction and oxidation, respectively.<sup>[10]</sup> Furthermore, purification by silica gel chromatography can be problematic, sometimes leading to decomposition.<sup>[11]</sup> A highly effective and classic method for purifying aldehydes involves the reversible formation of a water-soluble bisulfite adduct.<sup>[12][13][14]</sup> This allows for separation from non-aldehyde impurities via liquid-liquid extraction.

[Click to download full resolution via product page](#)**Caption:** Workflow for aldehyde purification via bisulfite adduct.

## Experimental Protocol: Purification

This protocol is adapted from established methods for both aromatic and aliphatic aldehydes.

[14]

Materials:

- Crude aldehyde product
- Methanol or Tetrahydrofuran (THF)
- Saturated sodium bisulfite ( $\text{NaHSO}_3$ ) solution (freshly prepared)
- Ethyl acetate
- Hexanes
- 50% (w/v) Sodium hydroxide ( $\text{NaOH}$ ) solution
- Deionized water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Separatory funnel

Procedure:

- Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or THF.[13]
- Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
- Shake the funnel vigorously for 30-60 seconds. A white precipitate of the adduct may form, or it may remain dissolved in the aqueous phase.[14]
- Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel. Shake again to partition the components.

- Allow the layers to separate. Drain and collect the aqueous layer, which contains the aldehyde-bisulfite adduct. The organic layer contains non-aldehyde impurities and can be discarded.
- Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
- Slowly add 50% NaOH solution dropwise while swirling and periodically checking the pH of the aqueous layer. Continue until the pH is strongly basic (pH 12-14).[13][14] This reverses the reaction, regenerating the free aldehyde.
- Shake the funnel to extract the liberated aldehyde into the organic layer.
- Separate and collect the organic layer.
- Final Processing: Wash the organic layer with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the purified 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal.

## Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectral characteristics of aldehydes and substituted aromatic compounds.[15][16][17]

Technique	Feature	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aldehydic proton (t, -CHO)	$\delta$ 9.5 - 10.0 ppm
$\alpha$ -Methylene protons (dt, -CH <sub>2</sub> CHO)		$\delta$ 2.9 - 3.1 ppm
$\beta$ -Methylene protons (t, Ar-CH <sub>2</sub> -)		$\delta$ 2.6 - 2.8 ppm
Aromatic protons (m, Ar-H)		$\delta$ 7.0 - 7.3 ppm
Isobutyl methine proton (m, -CH(CH <sub>3</sub> ) <sub>2</sub> )		$\delta$ 1.8 - 2.0 ppm
Aromatic methyl protons (s, Ar-CH <sub>3</sub> )		$\delta$ 2.2 - 2.4 ppm
<sup>13</sup> C NMR	Carbonyl carbon (C=O)	$\delta$ 195 - 205 ppm
Aromatic carbons (Ar-C)		$\delta$ 125 - 145 ppm
Aliphatic carbons (-CH <sub>2</sub> -, -CH-, -CH <sub>3</sub> )		$\delta$ 20 - 50 ppm
IR Spectroscopy	C=O stretch (strong, sharp)	1720 - 1740 cm <sup>-1</sup>
Aldehydic C-H stretch (two weak bands)		2700 - 2750 cm <sup>-1</sup> and 2800 - 2850 cm <sup>-1</sup>
Mass Spec.	Molecular Ion (M <sup>+</sup> )	m/z = 190.14

#### Analysis Rationale:

- <sup>1</sup>H NMR: The most diagnostic signal is the aldehyde proton, which appears far downfield ( $\delta$  > 9 ppm) due to the deshielding effect of the carbonyl group.[18] The coupling patterns (splitting) between the  $\alpha$ - and  $\beta$ -methylene protons will confirm the propanal chain structure.
- <sup>13</sup>C NMR: The carbonyl carbon resonance is also highly characteristic, appearing around 200 ppm where few other signals occur.[16]

- IR: A strong, sharp absorption band around  $1725\text{ cm}^{-1}$  is definitive proof of a carbonyl group. [17] The presence of the two weak C-H stretching bands just below  $3000\text{ cm}^{-1}$  is a classic indicator of an aldehyde functional group, distinguishing it from a ketone.[16][18]

## Potential Applications and Future Research

While 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is not a well-documented compound, its chemical structure as a phenylpropanoid derivative suggests several avenues for scientific inquiry, particularly in pharmacology and materials science.

- Biological Activity Screening: Phenylpropanoids are a class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[19][20] This compound could be screened in various bioassays to determine if it possesses similar properties. The substituted phenyl ring may modulate potency and selectivity compared to naturally occurring phenylpropanoids.
- Medicinal Chemistry Scaffold: The structure represents a versatile scaffold. The aldehyde can be readily transformed into other functional groups (e.g., alcohols, carboxylic acids, imines, amines), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Substituted arylpropanolamines, for instance, are a known class of biologically active compounds.[21]
- Fragrance and Flavor Industry: The close structural analog, 3-[4-(2-methylpropyl)phenyl]propanal (isobutylphenyl propionaldehyde), is used in the fragrance industry.[2][3] The addition of the C2-methyl group in the target compound would alter its olfactory profile, making it a candidate for investigation as a novel fragrance ingredient.

## Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. By leveraging a regioselective hydroformylation strategy and a validated bisulfite-based purification protocol, researchers can access this compound in high purity. The detailed spectroscopic analysis provides the necessary tools for its unambiguous identification. Although its specific applications are yet to be discovered, its structural features position it as a

promising candidate for exploration in drug discovery, medicinal chemistry, and materials science.

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